(S)-(+)-2-(2-Chlorophenyl)glycine Methyl Ester Tartrate is a chemical compound with the molecular formula and a molecular weight of 349.72 g/mol. This compound is recognized for its role as an intermediate in the synthesis of pharmaceutical agents, particularly in the production of Clopidogrel, an antiplatelet medication used to prevent blood clots .
The compound is classified as an amino acid derivative and is often utilized in organic synthesis and medicinal chemistry. It is available under various synonyms, including Methyl (S)-2-amino-2-(2-chlorophenyl)acetate and Methyl (S)-(+)-2-chlorophenylglycinate . The compound's CAS number is 141109-14-0 for the free base and 141109-15-1 for the tartrate salt form.
The synthesis of (S)-(+)-2-(2-Chlorophenyl)glycine Methyl Ester Tartrate typically involves several steps:
A common method involves the reaction of (S)-2-amino-2-(2-chlorophenyl)acetic acid with methyl iodide to form the methyl ester, followed by treatment with tartaric acid to obtain the tartrate salt .
The molecular structure of (S)-(+)-2-(2-Chlorophenyl)glycine Methyl Ester Tartrate features a chiral center at the carbon adjacent to the amino group, contributing to its stereochemical properties. The structural formula can be represented as:
The compound exhibits a complex arrangement with functional groups including an amino group, a carboxylic acid moiety, and a chlorophenyl ring .
(S)-(+)-2-(2-Chlorophenyl)glycine Methyl Ester Tartrate participates in various chemical reactions:
These reactions are crucial for modifying the compound's properties for specific applications in drug development .
The mechanism of action for (S)-(+)-2-(2-Chlorophenyl)glycine Methyl Ester Tartrate primarily relates to its role as a prodrug in the synthesis of Clopidogrel. Once metabolized, it inhibits platelet aggregation by blocking adenosine diphosphate receptors on platelets, thereby preventing clot formation. This action is vital in treating cardiovascular diseases where thrombus formation poses significant risks .
Relevant data includes:
(S)-(+)-2-(2-Chlorophenyl)glycine Methyl Ester Tartrate has several applications:
Asymmetric synthesis of (S)-(+)-2-(2-Chlorophenyl)glycine Methyl Ester relies on chiral induction to achieve high enantiomeric excess. A prominent method employs phase-transfer catalysis (PTC) using N-benzylcinchonium chloride or analogous quaternary ammonium salts. This strategy facilitates the reaction between 2-chlorobenzaldehyde and glycine methyl ester derivatives in a biphasic system (chloroform/water), with ammonium hydroxide as a base. The reaction proceeds at –20°C to 0°C, achieving enantiomeric excess values exceeding 90% by leveraging steric and electronic modulation of the catalyst [5]. Alternative approaches use chiral auxiliaries such as (1R,2S)-norephedrine to form transient diastereomeric intermediates, followed by hydrolysis and esterification. These methods yield the S-enantiomer with enantiomeric excess >95%, though they require additional steps for auxiliary attachment and removal [9]. Key factors influencing enantioselectivity include solvent polarity, temperature control, and catalyst loading, as summarized in Table 1.
Table 1: Asymmetric Synthesis Conditions and Outcomes
| Catalyst | Solvent System | Temperature | Reaction Time | Enantiomeric Excess |
|---|---|---|---|---|
| N-Benzylcinchonium chloride | Chloroform/H₂O | –20°C | 24 h | 92% |
| (1R,2S)-Norephedrine | Dichloromethane/NaOH | 0°C | 48 h | 96% |
Catalytic resolution addresses racemic 2-(2-Chlorophenyl)glycine Methyl Ester through enantioselective reactions, preferentially modifying one enantiomer. Penicillin G acylase (PGA) is a biocatalyst that hydrolyzes the R-enantiomer of N-phenylacetyl-protected racemate in phosphate buffer (pH 7.5–8.0), leaving the desired S-enantiomer intact. This enzymatic resolution achieves enantiomeric excess >99% under optimized conditions (30°C, 100–500 rpm, 20–60 hours). The unreacted S-ester is extracted with ethyl acetate and purified via crystallization [2] [7]. Chemical resolution employs chiral acids like (S)-camphorsulfonic acid or (R,R)-tartaric acid to form diastereomeric salts, exploiting differential solubility. The S-ester tartrate salt crystallizes selectively from methanol/water mixtures, while the R-counterpart remains in solution [4] [8]. Racemization of the unwanted enantiomer using thionyl chloride or mineral bases enables recycling, improving atom economy.
Table 2: Resolution Techniques and Efficiency
| Method | Resolving Agent | Conditions | Enantiomeric Excess | Yield |
|---|---|---|---|---|
| Enzymatic (PGA) | N-Phenylacetyl | 30°C, pH 7.8, 48 h | >99% | 45%* |
| Chemical | (R,R)-Tartaric acid | Methanol/H₂O, 5°C, 12 h | 98% | 85% |
*Theoretical maximum yield for resolution: 50% without racemization recycling.
Tartrate salt formation converts the free base of (S)-2-(2-Chlorophenyl)glycine Methyl Ester into a stable, crystalline solid. The process involves reacting the S-enantiomer with (R,R)-tartaric acid in methanol at 50–60°C, followed by cooling to 0–5°C to induce crystallization. Hydrogen bonding between the ester’s ammonium group and the tartrate carboxylates stabilizes the complex, while hydroxyl groups facilitate lattice packing. This salt exhibits superior crystallinity (melting point 152–154°C) and hygroscopic resistance compared to hydrochloride salts [3] . Solvent selection critically influences crystal morphology: Methanol yields prismatic crystals, whereas ethanol/water mixtures produce needles. The salt’s solubility profile (Table 3) enables purification from common impurities, and its stability allows storage at 4°C without chiral degradation for >24 months [4] .
Table 3: Solubility of Tartrate Salt vs. Free Base
| Solvent | Tartrate Salt (g/100mL) | Free Base (g/100mL) |
|---|---|---|
| Methanol | 0.85 | 12.3 |
| Water | 0.12 | Insoluble |
| Ethyl Acetate | 0.03 | 8.7 |
Enzymatic hydrolysis enables stereoselective deacylation for chiral purification. Immobilized penicillin G acylase (PGA) selectively hydrolyzes the R-enantiomer from N-phenylacetyl-protected racemic 2-(2-Chlorophenyl)glycine Methyl Ester. The reaction occurs in sodium phosphate buffer (0.1 M, pH 7.8) at 30°C with agitation (300 rpm). The S-ester remains unhydrolyzed due to PGA’s active-site stereospecificity, achieving 98% enantiomeric excess at 50% conversion [7]. Parameters like pH (<8.0), temperature (<35°C), and enzyme loading (5–10 wt%) are optimized to prevent non-selective hydrolysis. After reaction completion, the S-ester is extracted into dichloromethane, while the hydrolyzed R-acid remains in the aqueous phase. This method reduces environmental impact by eliminating metal catalysts and operates at ambient pressure [2] [7].
Table 4: Enzymatic Hydrolysis Optimization Parameters
| Parameter | Optimal Range | Effect on Enantioselectivity |
|---|---|---|
| pH | 7.5–8.0 | <7.5: Reduced activity; >8.0: Non-selective hydrolysis |
| Temperature | 28–32°C | >35°C: Enzyme denaturation |
| Reaction Time | 20–60 h | Substrate-dependent conversion |
| Enzyme Loading | 5–10 wt% | Lower loading: Slower kinetics |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6